ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a furan ring substituted with a bromine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 5-bromo-2-furaldehyde with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce furan oxides .
Scientific Research Applications
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom may enhance the compound’s binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chlorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(5-fluorofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
- Ethyl 3-(5-iodofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its biological activity and binding affinity compared to its chloro, fluoro, and iodo analogs .
Biological Activity
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibitory properties.
- IUPAC Name : this compound
- Molecular Formula : C9H8BrN3O3
- Molecular Weight : 286.08 g/mol
- CAS Number : 1342987-44-3
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various triazole derivatives, including this compound. In a comparative study involving several derivatives, it was found that compounds containing the triazole ring exhibited significant antibacterial activity against common bacterial strains such as Escherichia coli and Bacillus subtilis.
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A (e.g., 10a) | B. subtilis | 1.25 ± 0.60 µg/mL |
This compound | E. coli | TBD |
Penicillin | B. subtilis | 1 ± 1.50 µg/mL |
The exact MIC for this compound against E. coli remains to be determined (TBD), but preliminary findings suggest it may be comparable to established antibiotics .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Similar triazole derivatives have shown promising results against various cancer cell lines. For instance, compounds with structural similarities demonstrated cytotoxic effects on leukemia cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | CC50 (µM) |
---|---|---|
This compound | K562 (chronic myeloid leukemia) | TBD |
Compound B (e.g., 11g) | CCRF-SB (acute lymphoblastic leukemia) | 13.6 ± 0.3 |
The CC50 values for this compound against K562 cells are yet to be reported but are anticipated to reveal its potential as an anticancer agent .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been investigated. A series of related triazoles were tested for their AChE inhibitory activity using Ellman's method.
Table 3: AChE Inhibition Data
Compound | IC50 (µM) |
---|---|
This compound | TBD |
Compound C (e.g., 10d) | 0.55 ± 1.00 |
Although specific IC50 values for this compound are not yet available, related compounds have shown significant inhibition of AChE .
Case Studies and Research Findings
In a recent study published in Molecules, researchers synthesized a range of triazole derivatives and evaluated their biological activities. The findings indicated that modifications in the substituents on the triazole ring could enhance antibacterial and anticancer activities significantly .
Another study highlighted the importance of structural variations in triazoles for optimizing their biological activities against specific targets . The ongoing research aims to further elucidate the mechanisms through which these compounds exert their effects.
Properties
Molecular Formula |
C9H8BrN3O3 |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H8BrN3O3/c1-2-15-9(14)8-11-7(12-13-8)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
IVVCJVWTLPZWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(O2)Br |
Origin of Product |
United States |
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